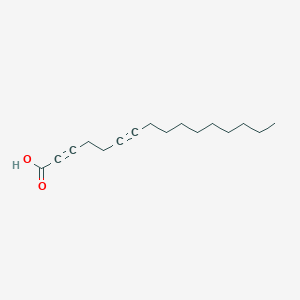

2,6-Hexadecadiynoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24O2 |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

hexadeca-2,6-diynoic acid |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-9,12-13H2,1H3,(H,17,18) |

InChI Key |

UWTVDTALXKUTPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC#CCCC#CC(=O)O |

Synonyms |

2,6-hexadecadiynoic acid |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2,6 Hexadecadiynoic Acid and Analogues

Strategic Approaches to Carbon-Carbon Triple Bond Formation in Long-Chain Systems

The construction of the diyne motif is central to the synthesis of 2,6-hexadecadiynoic acid. Modern organic synthesis offers several powerful methods for forging carbon-carbon triple bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent.

Palladium-Catalyzed Cross-Coupling Strategies for Diyne Construction

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are indispensable tools for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. organic-chemistry.orglibretexts.org This methodology is highly effective for the synthesis of conjugated enynes and arylalkynes and has been adapted for the construction of diynes. organic-chemistry.orgmdpi.com The Sonogashira reaction typically involves the coupling of a terminal alkyne with a vinyl or aryl halide, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org While traditionally requiring anhydrous and anaerobic conditions, newer procedures have been developed to overcome these limitations. organic-chemistry.org

The synthesis of both symmetrical and unsymmetrical 1,3-diynes can be achieved through palladium-catalyzed reactions of 1,1-dibromo-1-alkenes. researchgate.net Homocoupling to form symmetric diynes is facilitated by a weak ligand like tris(2-furyl)phosphine (TFP), with the addition of catalytic copper(I) iodide accelerating the reaction. researchgate.net For unsymmetrical diynes via the Sonogashira reaction, a more electron-rich ligand such as tris(4-methoxyphenyl)phosphine (B1294419) is often required. researchgate.net The Cadiot-Chodkiewicz coupling, another important method for generating unsymmetrical 1,3-diynes, involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt. organic-chemistry.orgrsc.org The efficiency and selectivity of this reaction can be enhanced by the use of palladium co-catalysts. rsc.org

| Reaction | Description | Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Coupling of a terminal alkyne with a vinyl or aryl halide. organic-chemistry.orglibretexts.org | Palladium catalyst, Copper(I) co-catalyst, Amine base. organic-chemistry.org | Versatile for conjugated enynes and arylalkynes; can be adapted for diyne synthesis. organic-chemistry.orgmdpi.com |

| Coupling of 1,1-Dibromo-1-alkenes | Homocoupling for symmetric diynes or cross-coupling for unsymmetric diynes. researchgate.net | Pd catalyst with specific ligands (e.g., TFP for homocoupling, tris(4-methoxyphenyl)phosphine for cross-coupling). researchgate.net | Provides access to both symmetric and unsymmetric diynes from a common precursor. researchgate.net |

| Cadiot-Chodkiewicz Coupling | Coupling of a terminal alkyne with a 1-haloalkyne. organic-chemistry.orgrsc.org | Copper(I) catalyst, often with a Palladium co-catalyst. rsc.org | Effective for the synthesis of unsymmetrical 1,3-diynes. rsc.org |

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound has been successfully achieved through a straightforward two-step sequence. nih.govnih.govchapman.edu This approach begins with the coupling of 1,5-hexadiyne (B1215225) with 1-bromononane (B48978) using n-butyllithium in a mixture of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA). This reaction affords 1,5-pentadecadiyne. nih.gov The subsequent step involves the carboxylation of the lithium acetylide of 1,5-pentadecadiyne with carbon dioxide, followed by protonation, to yield the final product, this compound. nih.gov This synthetic strategy can be considered convergent as it brings together two key fragments, the C6 diyne unit and the C9 alkyl chain, to construct the main carbon skeleton.

A similar strategy can be applied in a divergent manner to produce analogues of this compound. For instance, by starting with 1,5-hexadiyne and coupling it with 1-bromododecane, 1,5-octadecadiyne is formed, which can then be carboxylated to produce 2,6-nonadecadiynoic acid. nih.gov This demonstrates how a common starting material can be used to generate a variety of related long-chain diynoic acids by simply changing the alkyl halide coupling partner.

Functional Group Interconversion and Protection/Deprotection in Complex Fatty Acid Synthesis

The synthesis of complex molecules like this compound often necessitates the strategic use of functional group interconversions and protecting groups. ub.edusolubilityofthings.comsolubilityofthings.com Functional group interconversion refers to the transformation of one functional group into another, a fundamental concept in synthetic organic chemistry. ub.edusolubilityofthings.com For example, an alcohol can be oxidized to an aldehyde or a carboxylic acid, or a carboxylic acid can be converted to an ester. solubilityofthings.comsolubilityofthings.com

Protecting groups are temporary modifications of a functional group to prevent it from reacting during a chemical transformation at another site in the molecule. fiveable.meorganic-chemistry.org The choice of a protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal (deprotection) once its purpose is served. organic-chemistry.org For carboxylic acids, common protecting groups include methyl, benzyl, and tert-butyl esters, each with different cleavage conditions. libretexts.org Silyl esters and oxazolines are also employed for protecting the carboxyl functionality. fiveable.melibretexts.org In the synthesis of this compound, the carboxylic acid group is introduced in the final step, thereby avoiding the need for a protecting group on this functionality during the carbon-carbon bond-forming reactions. nih.gov However, in more complex syntheses of fatty acid derivatives, protecting groups for both carboxylic acids and the alkyne moieties might be necessary to achieve the desired chemo- and regioselectivity. libretexts.org

| Functional Group | Protecting Group | Deprotection Conditions |

|---|---|---|

| Carboxylic Acid | Methyl Ester | Acid or base hydrolysis. libretexts.org |

| Benzyl Ester | Hydrogenolysis. libretexts.org | |

| tert-Butyl Ester | Acidic conditions. libretexts.org | |

| Alcohol | Benzyl Ether (Bn) | Hydrogenolysis. libretexts.org |

| Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride ion (e.g., TBAF). |

Chemo- and Regioselective Synthesis of Advanced this compound Derivatives

The development of chemo- and regioselective synthetic methods is crucial for accessing advanced derivatives of this compound, where specific functional groups are introduced at defined positions. A notable example is the synthesis of various isomeric alkynoic fatty acids to compare their biological activities with that of this compound. nih.govnih.govchapman.edu For instance, 2-hexadecynoic acid, 5-hexadecynoic acid, and 9-hexadecynoic acid have been synthesized and evaluated. nih.govnih.govchapman.edu The synthesis of these monofunctionalized alkynoic acids requires precise control over the position of the triple bond.

Furthermore, the synthesis of other diynoic acids, such as 2,9-hexadecadiynoic acid, highlights the importance of regioselectivity. nih.govnih.govresearchgate.net The synthesis of this isomer would necessitate a different starting diyne, such as 1,8-nonadiyne, followed by coupling and carboxylation steps analogous to those used for the 2,6-isomer. nih.govnih.gov The ability to selectively introduce functional groups at different positions on the fatty acid chain allows for a systematic investigation of structure-activity relationships, which is essential for the development of potent and selective bioactive molecules. researchgate.net

Green Chemistry Principles in the Synthesis of Alkynic Fatty Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. openstax.orgbio-conferences.org These principles are increasingly being applied to the synthesis of complex molecules like alkynic fatty acids. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. openstax.orgacs.org

In the context of this compound synthesis, several aspects could be improved through the lens of green chemistry. The use of stoichiometric reagents like n-butyllithium generates significant waste. Catalytic methods are inherently more atom-economical and generate less waste than stoichiometric reactions. acs.orgresearchgate.net The development of catalytic C-H activation methods for the direct carboxylation of alkynes would be a significant step towards a greener synthesis.

Exploration of Chemical Reactivity and Derivatization Strategies for 2,6 Hexadecadiynoic Acid

Mechanistic Studies of Diyne Reactivity: Polymerization and Cycloaddition Reactions

The diyne functionality is the most prominent feature of 2,6-hexadecadiynoic acid's structure, making it a candidate for reactions typical of acetylenic compounds, such as polymerization and cycloaddition.

Topochemical polymerization is a solid-state reaction where monomer molecules are pre-organized in a crystal lattice, and polymerization occurs with minimal movement, dictated by the crystal packing. wikipedia.org This process can be initiated by external stimuli like heat, pressure, or radiation (UV or gamma rays). wikipedia.org Diacetylene compounds are particularly well-suited for this type of polymerization, yielding highly ordered, conjugated polydiacetylene (PDA) polymers. wikipedia.orgulsu.ru

The reaction proceeds via a 1,4-addition mechanism across adjacent diyne units, forming a polymer backbone with alternating double and triple bonds. ulsu.ru For a successful topochemical polymerization to occur, the monomer units in the crystal must be aligned in a specific orientation, as described by Schmidt's criteria, which dictates the necessary proximity and alignment of the reactive centers. ulsu.runih.gov

While the general principles of diacetylene topochemical polymerization are well-established, specific studies detailing the polymerization of this compound are not extensively documented in the reviewed literature. However, its structure, containing the requisite diyne functionality, makes it a theoretical candidate for such transformations. The resulting polydiacetylene would possess a unique structure with carboxylic acid side chains, potentially influencing its solubility and self-assembly properties. The polymerization can be triggered by various stimuli, as summarized in the table below.

| Stimulus | Mechanism/Principle | Potential Outcome for this compound |

| UV/Gamma Irradiation | Induces radical formation, initiating the 1,4-polymerization cascade along the stacked diyne units. wikipedia.org | Formation of a highly crystalline, colored polydiacetylene polymer. |

| Heat (Annealing) | Provides thermal energy to overcome the activation barrier for polymerization within the crystal lattice. wikipedia.org | Can lead to a single-phase process resulting in a macroscopic polymer single crystal. ulsu.ru |

| Pressure | Compresses the crystal lattice, forcing the reactive diyne units into sufficient proximity to initiate polymerization. wikipedia.orgresearchgate.net | May induce polymerization even if the initial packing is not ideal under ambient conditions. wikipedia.org |

This table summarizes potential polymerization routes based on established principles of topochemical reactions.

The alkyne groups within this compound are ideal handles for "click chemistry" and other bioorthogonal reactions. wikipedia.org These reactions are characterized by high yields, selectivity, and biocompatibility, making them powerful tools for bioconjugation. wikipedia.orgorganic-chemistry.org

The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction between an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. organic-chemistry.org The diyne moiety of this compound offers two potential sites for such cycloadditions. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for labeling biological molecules. organic-chemistry.orgnih.gov

Beyond CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click chemistry" offers an alternative for live-cell applications where copper toxicity is a concern. wikipedia.orgthermofisher.cn This involves reacting an azide with a strained cyclooctyne. While this compound itself contains unstrained alkynes, it could be reacted with probes containing strained alkyne functionalities.

Another relevant class of bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction, often involving a tetrazine reacting with a strained alkene or alkyne. mdpi.comnih.gov The reactivity of the diyne moiety in such cycloadditions provides a versatile tool for chemical biology.

| Reaction Type | Reactants | Product | Key Features |

| CuAAC | Alkyne + Azide | 1,4-disubstituted 1,2,3-triazole | High yield, requires copper catalyst, wide scope. organic-chemistry.org |

| SPAAC | Strained Alkyne + Azide | 1,2,3-triazole | Copper-free, suitable for live cells, relies on ring strain for reactivity. wikipedia.org |

| IEDDA | Tetrazine + Alkyne (dienophile) | Dihydropyridazine/Pyridazine | Extremely fast kinetics, no catalyst required, produces N₂ as the only byproduct. mdpi.comnih.gov |

This table outlines major bioorthogonal reactions applicable to the diyne moiety of this compound.

Topochemical Polymerization of this compound into Polydiacetylenes

Carboxylic Acid Functionalization: Esterification, Amidation, and Conjugation Strategies

The terminal carboxylic acid group of this compound is a versatile functional handle that can be readily modified through standard organic chemistry techniques, enabling the synthesis of derivatives for various applications. osaka-u.ac.jpepfl.ch

The carboxylic acid can be converted into esters, amides, or other derivatives to attach molecular probes or affinity tags. This derivatization is crucial for creating tools to study the compound's biological activity.

Esterification: Reaction with an alcohol under acidic conditions or using coupling agents yields an ester. This can be used to attach fluorescent reporters (e.g., a fluorescein-containing alcohol) or to create prodrugs that may have altered cell permeability.

Amidation: Reaction with a primary or secondary amine using a coupling agent (like DCC or EDC) forms a stable amide bond. This is a common strategy for linking the fatty acid to amine-containing molecules, such as biotin (B1667282) (for affinity purification) or peptides. nih.gov

The synthesis of such derivatives allows for the creation of chemical probes to track the molecule within biological systems, identify binding partners, and elucidate its mechanism of action.

By attaching this compound to other molecules, researchers can investigate its biological functions, such as its antifungal activity and its role as a bacterial conjugation inhibitor. nih.govasm.orgrit.edu Studies have shown that the free carboxylic acid group is essential for its inhibitory activity against bacterial conjugation; converting it to other functional groups leads to inactive or less active derivatives. asm.orgresearchgate.net Similarly, the position of the diyne moiety is critical, as the analogous 2,9-hexadecadiynoic acid shows no inhibitory activity. rit.eduresearchgate.netasm.orgnih.gov

This highlights the importance of precise structural features for its biological function. Conjugates can be designed to probe these interactions. For example, a fluorescently labeled, non-hydrolyzable analog could be used in fluorescence microscopy to visualize its subcellular localization in fungal or bacterial cells. An affinity-tagged version could be used in pull-down assays to isolate and identify its molecular target, which is hypothesized to be involved in fatty acid metabolism or cell wall biosynthesis. nih.gov

| Derivatization Strategy | Reagents | Application | Example |

| Esterification | Alcohol, Acid Catalyst/Coupling Agent | Prodrugs, Fluorescent Probes | Synthesis of a methyl ester to study the importance of the free carboxylate. researchgate.net |

| Amidation | Amine, Coupling Agent (e.g., EDC) | Affinity Probes, Peptide Conjugates | Coupling to an amine-PEG-biotin linker for streptavidin-based detection or purification. nih.gov |

| Thioester Synthesis | Thiol, Coupling Agent | Reactive Probes for Cysteine Residues | Attachment to a thiol-containing molecule for targeted delivery. |

This table details common derivatization strategies for the carboxylic acid group and their potential applications in biochemical research.

Synthesis of Probes and Tags via Carboxylic Acid Derivatization

Reactivity Profiling in Diverse Chemical Environments

The chemical reactivity of this compound is primarily dictated by its three functional components: the carboxylic acid head group, the alkyne at the C-2 position (an α,β-alkynoic acid), and the isolated alkyne at the C-6 position. The interaction and individual reactivity of these groups allow for a range of chemical transformations, making it a versatile molecule for derivatization. Its structure, featuring a "skipped" or 1,4-diyne system separated by a methylene (B1212753) group, influences the reactivity of the triple bonds.

The presence of the carboxylic acid group is considered crucial for some of the compound's biological activities, suggesting its role in molecular interactions. researchgate.netrit.edu Similarly, the placement of the triple bonds is specific, as shifting the second alkyne from the C-6 to the C-9 position (as in 2,9-hexadecadiynoic acid) has been shown to alter its activity profile. researchgate.net

The reactivity of this compound can be categorized based on the reactions of its constituent functional groups. These include reactions typical of carboxylic acids and those characteristic of carbon-carbon triple bonds.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization. Typical reactions include esterification, amide formation, and salt formation through deprotonation.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted into its corresponding ester. This reaction is fundamental for creating derivatives with altered polarity and steric properties.

Amide Formation: The carboxylic acid can react with amines to form amides. For instance, similar long-chain diynoic acids have been converted into their benzylamides. rsc.org This transformation is valuable for modifying the compound's hydrogen-bonding capabilities.

Deprotonation: As a carboxylic acid, it can be deprotonated by a base to form a carboxylate salt. At physiological pH, the carboxylate form is expected to predominate, which can deactivate the molecule for certain reactions like Michael additions. nih.gov

Table 1: Derivatization Reactions of the Carboxylic Acid Group

| Reaction Type | Reactants | Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine (e.g., Benzylamine) | Heat | Amide |

| Salt Formation | Base (e.g., NaOH, KOH) | Aqueous Solution | Carboxylate Salt |

Reactions of the Diyne System

The two triple bonds in this compound are centers of high electron density, making them susceptible to electrophilic addition and reduction reactions.

Hydrogenation: The alkyne groups can be fully or partially reduced.

Complete Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce both triple bonds to yield the fully saturated hexadecanoic acid.

Partial Reduction: Selective reduction is possible using specific catalysts. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used to convert alkynes to cis-alkenes. rsc.org This would transform this compound into the corresponding (2Z,6Z)-hexadecadienoic acid.

Oxidation: The triple bonds can be cleaved by strong oxidizing agents like potassium permanganate (B83412) or ozone, which would lead to the formation of shorter-chain carboxylic acids.

Addition Reactions: The diyne system can undergo various addition reactions.

Hydrofunctionalization: Metal-catalyzed hydrofunctionalization reactions, such as hydroboration, can add new functional groups across the triple bonds. mdpi.comacs.org These reactions can be highly regioselective, depending on the catalyst and substrates used. rsc.org

Derivatization for Mass Spectrometry: For analytical purposes, the triple bonds can be derivatized. In atmospheric pressure chemical ionization mass spectrometry (APCI-MS), acetonitrile (B52724) can react with the triple bonds to form [M + C₃H₅N]+• adducts, which helps in determining the location of the unsaturation. mdpi.comresearchgate.net

Coupling Reactions: The synthesis of this compound itself highlights the reactivity of terminal alkynes. nih.govresearchgate.net The process involves the deprotonation of a terminal alkyne with a strong base like n-butyllithium (n-BuLi) to form a lithium acetylide, which then acts as a nucleophile. nih.govresearchgate.net This principle can be applied to further derivatize the molecule if a terminal alkyne were present.

Table 2: Reactivity Profile of the Diyne System

| Reaction Type | Reagents/Conditions | Product(s) | Research Finding |

|---|---|---|---|

| Complete Hydrogenation | H₂, Pd/C | Hexadecanoic acid | Reduction of unsaturated fatty acids to their saturated form is a standard reaction. |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (2Z,6Z)-Hexadecadienoic acid | Semihydrogenation of diynoic acids yields cis,cis-dienoic acids. rsc.org |

| Oxidative Cleavage | KMnO₄ or O₃ | Shorter-chain carboxylic acids | Oxidation of double or triple bonds is a known reaction for unsaturated fatty acids. |

| Analytical Derivatization | Acetonitrile (in APCI-MS source) | Acetonitrile adducts | Used for structural characterization by mass spectrometry. mdpi.comresearchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques for 2,6 Hexadecadiynoic Acid Systems

High-Resolution NMR Spectroscopy for Conformational Analysis and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and stereochemistry of 2,6-hexadecadiynoic acid. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can gain a detailed understanding of the molecule's conformation in solution.

¹H-NMR and ¹³C-NMR are fundamental techniques used to identify the different chemical environments of the hydrogen and carbon atoms within the molecule. chemguide.co.uk The chemical shifts in the ¹H-NMR spectrum can be broadly categorized into specific regions corresponding to different types of protons, such as olefinic, allylic, and aliphatic protons. For instance, olefinic protons of isolated double bonds typically resonate in the 6.2–5.30 ppm region, while those of conjugated systems appear between 6.40–5.20 ppm. mdpi.com The configuration of double bonds, whether cis or trans, also influences the chemical shifts of adjacent methylene (B1212753) protons. mdpi.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are employed to establish connectivity between protons and carbons, respectively. ipb.pt These experiments are crucial for assigning specific resonances to individual atoms within the this compound structure. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) provide information about through-space interactions, which is vital for determining the molecule's preferred conformation and the stereochemical relationship between different parts of the fatty acid chain. The magnitude of vicinal coupling constants (³J) can also be used to deduce the dihedral angles between adjacent protons, offering further insight into the molecule's three-dimensional arrangement. ipb.pt

Table 1: Representative ¹H-NMR Chemical Shift Regions for Fatty Acids

| Proton Type | Chemical Shift Range (ppm) |

| Olefinic (conjugated) | 6.40–5.20 mdpi.com |

| Olefinic (isolated) | 6.2–5.30 mdpi.com |

| Glycerol Moiety | 5.10–3.70 mdpi.com |

| Allylic | 3.05–2.60 mdpi.com |

| α-CH₂ | 2.50–2.30 mdpi.com |

| CH₂–CH=CH | ~2.0 mdpi.com |

| (CH₂)n | 1.60–1.2 mdpi.com |

| CH₃ | 0.98–0.86 mdpi.com |

Data sourced from general fatty acid NMR analysis and may vary slightly for this compound specifically.

Vibrational Spectroscopy (FTIR, Raman) for Probing Intermolecular Interactions and Phase Transitions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, offers a powerful means to investigate the intermolecular forces and phase behavior of this compound. nih.gov These methods are sensitive to the vibrational modes of chemical bonds within the molecule and how these vibrations are influenced by the surrounding environment.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the functional groups present. su.se In the context of this compound, characteristic absorption bands for the carboxylic acid group (C=O and O-H stretching) and the alkyne groups (C≡C stretching) are of particular interest. Changes in the position and shape of these bands can indicate the formation of hydrogen bonds and other intermolecular interactions. For example, the C=O stretching frequency is sensitive to the degree of hydrogen bonding, which can shift upon phase transitions or complex formation. su.se

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. spectroscopyonline.com The C≡C triple bond, often a weak absorber in the infrared, typically gives a strong signal in the Raman spectrum, making it an excellent probe for studying the diacetylene moiety. The frequency of this mode is sensitive to the local environment and can be used to monitor the polymerization of this compound, a process that involves the reaction of the diacetylene units.

By monitoring the vibrational spectra as a function of temperature, researchers can detect phase transitions in solid-state samples of this compound. Abrupt changes in peak positions, widths, or the appearance of new bands can signify transitions between different crystalline polymorphs or the onset of melting.

Table 2: Key Vibrational Modes for this compound Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Information Gained |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | FTIR | Hydrogen bonding status |

| C-H Stretch (Aliphatic) | 3000-2850 | FTIR, Raman | Chain packing and conformation |

| C≡C Stretch (Alkyne) | 2300-2100 | Raman | Diacetylene environment, polymerization |

| C=O Stretch (Carboxylic Acid) | 1760-1690 | FTIR | Dimerization, hydrogen bonding |

X-Ray Diffraction Studies of Crystalline this compound and Its Complexes

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound and its complexes. forcetechnology.com By analyzing the pattern of scattered X-rays from a single crystal, it is possible to construct an electron density map and, from that, a detailed model of the crystal structure. forcetechnology.comnih.gov

XRD can also be used to characterize complexes of this compound with other molecules, such as metals or host compounds like cyclodextrins. researchgate.netscirp.org The resulting crystal structures can reveal the nature of the host-guest interactions and how complexation alters the conformation and packing of the fatty acid. Powder XRD is a related technique used to identify crystalline phases and assess the degree of crystallinity in polycrystalline samples. ijcce.ac.ir

Mass Spectrometry-Based Lipidomics for Tracking Diyne Fatty Acids in Research Systems

Mass spectrometry (MS) is a cornerstone of lipidomics, the large-scale study of lipids in biological systems. nih.govnih.gov MS-based approaches offer the high sensitivity and selectivity required to detect and quantify this compound and its metabolites within complex biological matrices like cell extracts or plasma. mdpi.com

Various MS techniques can be employed. Typically, the analysis involves coupling a separation method, such as liquid chromatography (LC), with the mass spectrometer (LC-MS). sciex.com This allows for the separation of this compound from other lipids before it enters the MS for detection. Electrospray ionization (ESI) is a common method for generating ions of the fatty acid, which are then analyzed based on their mass-to-charge ratio (m/z).

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. In an MS/MS experiment, a specific ion (e.g., the molecular ion of this compound) is selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can confirm the identity of the compound and, in some cases, help to locate the positions of the triple bonds. researchgate.net This capability is essential for tracking the metabolic fate of this compound in research systems, allowing scientists to identify metabolic products and understand the biochemical pathways involved.

Table 3: Mass Spectrometry Approaches in Lipidomics

| Technique | Principle | Application for this compound |

| LC-MS | Separation by liquid chromatography followed by mass analysis. sciex.com | Quantification in complex mixtures (e.g., cell lysates). |

| GC-MS | Separation by gas chromatography followed by mass analysis (often requires derivatization). nih.gov | Analysis of volatile derivatives to determine structure. |

| MS/MS | Fragmentation of selected ions to generate structural information. researchgate.net | Structural confirmation and identification of metabolites. |

| MALDI Imaging | Matrix-assisted laser desorption/ionization to map spatial distribution in tissues. nih.gov | Visualization of the localization of the fatty acid in tissue sections. |

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Surface Characterization of Polymerized Forms

When this compound undergoes polymerization, it can form thin films and other nanostructures. Atomic force microscopy (AFM) and scanning electron microscopy (SEM) are high-resolution imaging techniques used to characterize the surface topography and morphology of these materials. nih.gov

AFM, a type of scanning probe microscopy, provides even higher resolution, capable of imaging surfaces at the nanoscale. nist.govwoodresearch.sk An AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. nist.gov By detecting the deflection of the cantilever, a three-dimensional topographic map of the surface can be generated. researchgate.net AFM is ideal for characterizing the fine details of polymerized this compound films, such as those prepared by the Langmuir-Blodgett technique. It can reveal information about surface roughness, domain structures, and the presence of defects. sciopen.com In addition to topography, AFM can also probe other surface properties, such as mechanical and adhesive forces. researchgate.net

Biochemical Mechanisms and Molecular Interactions of 2,6 Hexadecadiynoic Acid in Research Systems

Investigating Enzyme-Substrate Interactions with Fatty Acid Modifying Enzymes in Vitro

In vitro studies have highlighted the significant interactions between 2,6-hexadecadiynoic acid and various fatty acid modifying enzymes, primarily positioning the compound as an inhibitor rather than a simple substrate. Its bioactivity is often linked to its structural similarity to other known enzyme inhibitors, particularly other acetylenic fatty acids. The presence of the acetylenic bonds, especially the one at the C-2 position, is crucial for its inhibitory effects.

One of the proposed mechanisms for its bioactivity is the inhibition of fatty acid biosynthesis. nih.gov This is analogous to the action of 2-hexadecynoic acid, which is known to disrupt the elongation of both saturated and unsaturated fatty acids. researchgate.netnih.gov The potential mechanism involves the isomerization of the 2,6-diynoic fatty acid into a 2,3-allene intermediate (as a CoA derivative), which then inhibits enzymes crucial for fatty acid synthesis in fungi. nih.gov Research on related compounds suggests that this compound likely interferes with key enzymes in lipid metabolism, including those involved in fatty acid elongation and acylation processes, particularly the synthesis of triglycerides. researchgate.netnih.gov

Furthermore, this compound has been identified as a potent inhibitor of specific ATPases in bacteria. It targets the VirB11-like protein TrwD in Escherichia coli, an essential enzyme for the process of bacterial conjugation. nih.govresearchgate.net This interaction inhibits the ATPase function of TrwD without competing directly with its natural substrates, demonstrating a specific enzyme-inhibitor interaction that disrupts a critical bacterial process. nih.gov

Role of this compound as a Substrate for Lipid Metabolism Pathways in Vitro

The structural features of this compound, particularly its two triple bonds, suggest it is not a conventional substrate for lipid metabolism pathways like β-oxidation. Instead, its primary role observed in vitro is that of a metabolic disruptor. Its antifungal properties are attributed to its ability to interfere with essential lipid metabolic pathways in target organisms. nih.govnih.gov

Possible mechanisms of action include the inhibition of sphingolipid biosynthesis, a pathway vital for fungal cell integrity. nih.govmdpi.com This is supported by studies on other acetylenic fatty acids, such as 6-nonadecynoic acid, which are also thought to interfere with this process. nih.govmdpi.com Another key area of interference is the fatty acid acylation process. The cytotoxicity of the related 2-hexadecynoic acid has been linked to its capacity to inhibit triglyceride synthesis, suggesting that this compound may act similarly by preventing the incorporation of fatty acids into storage lipids. researchgate.netnih.gov The introduction of the diynoic functionalities appears to enhance its metabolic stability against processes like β-oxidation, allowing it to persist and exert its inhibitory effects within the cell.

Membrane Integration and Perturbation Studies of this compound in Model Systems

The lipophilic nature of this compound facilitates its integration into lipid membranes, a critical step for its biological activity. The presence of the diynoic functional group is a key factor in its interaction with model membrane systems. This structural feature is known to disrupt fungal membranes, potentially through mechanisms like lipid peroxidation, which contributes to its potent antifungal effects.

Diacetylenic fatty acids, the class to which this compound belongs, are known to self-assemble into vesicles and can be polymerized by UV light to form polydiacetylenes (PDAs). researchgate.net These PDA vesicles are notable for their colorimetric transitions (typically from blue to red) in response to external stimuli, including membrane perturbation. researchgate.netacs.org This property makes them useful in model systems to study membrane interactions. The ability of related diacetylenic compounds to form these responsive vesicles indicates that this compound can significantly perturb the ordered structure of lipid bilayers upon integration. researchgate.netacs.org This perturbation of the membrane is a potential mechanism contributing to its broad-spectrum bioactivity.

Use of this compound as a Bioorthogonal Probe for Labeling and Imaging Studies in Vitro and in Cell Culture

The chemical structure of this compound, containing two alkyne groups, makes it an ideal candidate for use as a bioorthogonal probe. Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netmdpi.com The alkyne group is a key functional handle for one of the most common bioorthogonal reactions, the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, often referred to as "click chemistry". nih.gov

As a fatty acid analog, this compound can be metabolically incorporated into cellular structures and macromolecules, such as lipids and acylated proteins. Once incorporated, the exposed alkyne groups can be covalently linked to a reporter molecule, such as a fluorophore or an affinity tag (e.g., biotin), that bears a complementary azide (B81097) group. researchgate.net This two-step labeling strategy allows for the visualization, identification, and enrichment of the molecules and pathways that utilize this fatty acid analog. biorxiv.org The presence of two alkyne moieties could potentially allow for more complex labeling schemes or enhanced signal amplification. This approach provides a powerful tool for imaging studies in cell culture and for identifying proteins that are modified by this fatty acid. rsc.org

Molecular Target Identification and Signaling Pathway Modulation: Mechanistic Insights in Cell-Free Assays

Cell-free assays have been instrumental in identifying specific molecular targets of this compound and elucidating its impact on signaling pathways. A significant finding is its role as an inhibitor of bacterial conjugation, a key mechanism for the spread of antibiotic resistance. nih.govnih.gov

In vitro studies have definitively identified the Type IV secretion system ATPase TrwD, a VirB11-like protein, as a direct molecular target. nih.govresearchgate.net this compound inhibits the ATPase activity of TrwD, which is essential for powering the transfer of genetic material between bacteria. researchgate.net This inhibition effectively halts the conjugation process. nih.govnih.gov The structure-activity relationship is precise; the presence and position of the triple bonds are critical, as 2,9-hexadecadiynoic acid, an isomer, shows no inhibitory activity. nih.gov

In the context of its antifungal activity, while the precise molecular targets are still under investigation, it is proposed to act on multiple pathways. nih.gov Based on the activity of similar compounds, likely targets include enzymes within the fatty acid biosynthesis and sphingolipid biosynthesis pathways. nih.govnih.govmdpi.com Its ability to inhibit triglyceride synthesis also points towards the modulation of signaling pathways related to lipid storage and metabolism. researchgate.net

Data Tables

Table 1: Antifungal Activity of this compound

This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal and mycobacterial strains as reported in in vitro studies.

| Organism | Strain | MIC (µM) | Reference(s) |

| Candida albicans | ATCC 14053 (Fluconazole-resistant) | 11 | nih.govacsmedchem.org |

| Candida albicans | ATCC 60193 (Fluconazole-resistant) | 11 | nih.govacsmedchem.org |

| Cryptococcus neoformans | ATCC 66031 | < 5.7 | nih.govacsmedchem.org |

| Mycobacterium tuberculosis | H37Rv | 140-145 | researchgate.netnih.gov |

Applications of 2,6 Hexadecadiynoic Acid in Advanced Materials Science and Nanotechnology

Fabrication of Polydiacetylene-Based Biosensors and Chemosensors

Polymers derived from diacetylenic acids like 2,6-Hexadecadiynoic acid are at the forefront of colorimetric and fluorescent sensor development. rsc.org The fabrication process leverages the self-assembly of the diacetylene monomers into organized structures such as vesicles or films. rsc.orgmdpi.com Upon exposure to UV light, these assemblies polymerize to form a stable, non-fluorescent, blue-colored PDA. rsc.org

The sensing mechanism is based on a unique colorimetric transition. The initial blue phase of the PDA has a characteristic absorption peak at approximately 640 nm. rsc.org When this material is exposed to specific external stimuli, such as chemical analytes or biological recognition events, the conjugated ene-yne backbone undergoes conformational changes. rsc.orgmit.edu This perturbation alters the polymer's electronic structure, resulting in a shift to a red phase, which has an absorption maximum around 540 nm, and often activates fluorescence. rsc.org This distinct blue-to-red color change is easily detectable by the naked eye, forming the basis of a "litmus test" for various analytes. mdpi.com

The sensitivity and selectivity of these sensors can be finely tuned. For instance, the length of the monomer's alkyl chain influences the intermolecular forces within the PDA, affecting its sensitivity; shorter chains often lead to higher sensitivity. rsc.org Furthermore, the carboxylic acid headgroup of this compound can be functionalized or used to interact directly with analytes, such as in the detection of ammonia (B1221849) via an acid-base reaction. rsc.org By incorporating specific recognition elements like aptamers or antibodies into the PDA structure during synthesis, sensors can be designed to detect specific pathogens or pollutants. rsc.orgmit.edu

Development of Responsive Materials from this compound Polymers

The intrinsic ability of polydiacetylenes to change color and fluorescence in response to external factors makes them ideal for creating "smart" or responsive materials. rsc.org Polymers synthesized from this compound are sensitive to a wide array of stimuli, including heat, pH changes, mechanical stress, and the presence of organic solvents or specific ions. rsc.orgnih.govresearchgate.net

This responsive behavior stems from the distortion of the π-conjugated backbone of the PDA polymer. rsc.org The initial, highly-ordered blue state is a metastable phase. researchgate.net An external stimulus provides the energy to disrupt this ordered state, causing a rearrangement of the polymer side chains and a twisting of the backbone. This reduces the effective conjugation length of the polymer, leading to the observed blue-to-red color transition. rsc.org

Research has demonstrated the development of various responsive materials using PDA systems:

Thermochromic Materials: PDAs exhibit a color change at specific temperatures, a property that can be exploited for temperature sensing. mdpi.com The transition temperature can be influenced by the structure of the diacetylene monomer and its side chains. researchgate.net

pH-Responsive Materials: The carboxylic acid headgroup in molecules like this compound makes their polymers inherently pH-sensitive. nih.gov In basic environments, deprotonation of the carboxylic acid can trigger the colorimetric transition. rsc.org Conversely, specialized PDAs can be designed to respond to acidic conditions, sometimes exhibiting a unique red-to-blue color change. nih.govresearchgate.net

Chemosensitive Materials: PDAs can be tailored to detect specific chemical species. For example, PDA-based films have been developed to detect volatile organic compounds (VOCs) and ammonia, which is useful for monitoring food spoilage. rsc.orgresearchgate.net

| Monomer Analog | Stimulus | Chromatic Response | Application | Reference |

| 10,12-Pentacosadiynoic acid (PCDA) | Temperature, pH, Bacteria | Blue-to-Red | Biosensors, Pathogen Detection | mdpi.commdpi.com |

| 10,12-Tricosadiynoic acid (TCDA) | Temperature, Bases, Acids (modified) | Blue-to-Red, Red-to-Blue | pH Sensors | researchgate.net |

| 5,7-Hexadecadiynoic acid (HDDA) | pH (Acids) | Blue-to-Purple-to-Red | Food Spoilage Sensors | researchgate.net |

| 6,8-Heneicosadiynoic acid (HCDA) | Ammonia | Blue-to-Red | Gas Sensors | rsc.org |

This table showcases the responsiveness of materials derived from analogs of this compound.

Self-Assembly and Supramolecular Chemistry of this compound Architectures

The foundation of the functionality of this compound in materials science lies in its capacity for self-assembly, a key principle of supramolecular chemistry. acs.org As an amphiphilic molecule, it possesses a polar carboxylic acid "head" and a nonpolar hydrocarbon "tail." In aqueous environments, these molecules spontaneously organize to minimize unfavorable interactions between the hydrophobic tails and water, forming well-defined supramolecular structures such as vesicles, micelles, nanotubes, or lamellar sheets. rsc.orgmdpi.com

This self-assembly is a critical prerequisite for successful polymerization. The diacetylene units must be precisely aligned in a specific orientation and proximity for the topochemical polymerization reaction to occur upon UV irradiation. nih.gov The resulting organized architecture ensures the formation of a highly conjugated PDA polymer with the desired chromic properties.

The specific morphology of the self-assembled structure can be controlled by factors such as monomer concentration, temperature, pH, and the presence of co-solvents or other molecules. researchgate.net This control over the supramolecular architecture is essential for tailoring the properties of the final material for specific applications, whether it be the creation of stable vesicles for biosensing or uniform films for sensor coatings. mdpi.com

Integration into Hybrid Organic-Inorganic Nanomaterials

To enhance the functionality and stability of materials derived from this compound, they are often integrated with inorganic nanomaterials to create organic-inorganic hybrids. rsc.org These composite materials synergistically combine the responsive optical properties of the PDA polymer with the unique physical or chemical characteristics of the inorganic component. cqu.edu.cn

Common strategies for creating these hybrid nanomaterials include:

Core-Shell Nanoparticles: Inorganic nanoparticles, such as silica (B1680970) (SiO₂), zinc oxide (ZnO), or gold (Au), can serve as cores or substrates. nih.govresearchgate.net The diacetylene monomers then self-assemble onto the surface of these nanoparticles, followed by polymerization to form a PDA shell. researchgate.net For example, PDA/ZnO nanocomposites have been developed for sensing organic acids, where the ZnO nanoparticles act as nano-substrates that facilitate the ordered assembly of the diacetylene monomers. researchgate.netresearchgate.net

Polymer Matrix Encapsulation: Pre-formed inorganic nanoparticles can be encapsulated within a polymer matrix during its formation. mdpi.com This approach has been used to embed gold nanoparticles within polymer microbubbles for use as hybrid contrast agents in medical imaging. oatext.com

Supramolecular Hybrid Assembly: Pillar nih.govarene-modified gold nanoparticles have been shown to self-assemble with other organic molecules to form various hybrid nanostructures, such as vesicles and disks, which can be used for controlled release applications triggered by pH or near-infrared (NIR) light. rsc.org

These hybrid materials often exhibit enhanced sensitivity, improved stability, and novel functionalities not present in the individual components. cqu.edu.cncmu.edu For instance, integrating PDAs with gold nanoparticles can introduce plasmonic properties, while using metal oxides can add catalytic or semiconducting capabilities. nih.govresearchgate.net

| Organic Component (from DA Monomer) | Inorganic Component | Hybrid Structure Type | Application | Reference |

| Polydiacetylene (PDA) | Silica (SiO₂) | PDA shell on silica core | Chemosensors | researchgate.net |

| Polydiacetylene (PDA) | Zinc Oxide (ZnO) | PDA shell on ZnO core | Acid Sensors | researchgate.netresearchgate.net |

| Polydiacetylene (PDA) | Gold Nanoparticles (AuNP) | PDA-stabilized AuNPs | pH/NIR-triggered release | rsc.org |

| Poly(3-hexylthiophene) | Gold Nanoparticles (AuNP) | Polymer-stabilized AuNPs | Nanoelectronics | cmu.edu |

This table provides examples of organic-inorganic hybrid nanomaterials, illustrating the role of polymers from monomers like this compound.

Surface Functionalization and Coating Applications

The ability of this compound to self-assemble and polymerize makes it an excellent candidate for surface functionalization and the creation of responsive coatings. evitachem.com By applying a solution of the monomer to a substrate and subsequently polymerizing it, a thin, uniform film of polydiacetylene can be created. This process can impart new, stimuli-responsive properties to otherwise inert surfaces.

This approach is valuable in several contexts:

Sensor Strips: Filter paper or other solid supports can be coated with PDA to create simple, disposable test strips for detecting analytes in solution. mdpi.com

Functionalized Nanoparticles: The surfaces of inorganic nanoparticles, such as zirconium dioxide (ZrO₂) or iron oxide (Fe₃O₄), can be functionalized to alter their properties. mdpi.com For example, a PDA coating can provide a responsive optical signal or act as an inert protective layer.

Antifouling Coatings: While not its primary application, the principles of surface modification with long-chain fatty acids can be applied to create surfaces that resist biological adhesion. The ability of this compound to form ordered layers could be explored in this context.

The carboxylic acid group of this compound is key to this process, as it can anchor the molecule to various surfaces, particularly metal oxides, through strong chemical interactions, ensuring the stability and durability of the resulting coating. mdpi.com

Computational and Theoretical Chemistry Studies of 2,6 Hexadecadiynoic Acid

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical (QM) calculations are essential for understanding the intrinsic electronic properties of a molecule, which govern its reactivity. unipd.itornl.gov Methods like Density Functional Theory (DFT) are used to solve the Schrödinger equation approximately, providing detailed information about electron distribution and energy levels. ornl.govaps.org For 2,6-hexadecadiynoic acid, these calculations can elucidate the reactivity of its distinct functional groups: the carboxylic acid head and the conjugated diyne system.

Key reactivity descriptors derived from QM calculations include:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a descriptor of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP surface visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would show a negative potential around the carboxylic oxygen atoms, indicating a site for electrophilic attack, and a relatively neutral potential along the hydrocarbon chain.

Fukui Functions: These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. rsc.org The electron-withdrawing effect of the carboxylic acid group influences the electronic density along the carbon chain, and Fukui indices can quantify this perturbation to predict which atoms are most susceptible to specific reactions. rsc.org

| Reactivity Descriptor | Predicted Property for this compound | Implication |

|---|---|---|

| HOMO | Localized primarily on the π-orbitals of the diyne system. | The diyne moiety is the primary site for electron donation (oxidation). |

| LUMO | Distributed over the carboxylic acid group and the adjacent alkyne. | The primary site for electron acceptance (reduction) is the conjugated system near the carboxyl group. |

| Molecular Electrostatic Potential (MEP) | Highly negative potential at the carbonyl and hydroxyl oxygens. | These oxygen atoms are the most likely sites for interaction with electrophiles or for hydrogen bonding. |

| Fukui Indices | Indicate susceptibility to proton-coupled electron transfer at the α-position to the carboxyl group. rsc.org | Predicts selectivity in reactions like electrochemical hydrogenation. rsc.org |

Molecular Dynamics Simulations of this compound in Lipid Bilayers and Solution

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. diva-portal.org By integrating Newton's equations of motion, MD simulations provide an atomistic view of complex systems, such as a fatty acid embedded within a cell membrane or aggregating in a solution. diva-portal.orgnih.gov

In Lipid Bilayers: When incorporated into a lipid bilayer, such as a model cell membrane, this compound's behavior is dictated by its amphiphilic nature and the rigid diyne unit. MD simulations can investigate:

Membrane Integration and Orientation: How the molecule inserts itself into the bilayer, with its hydrophilic carboxylic head group oriented towards the aqueous phase and its hydrophobic tail interacting with the lipid core. nih.gov

Effect on Membrane Properties: The rigid diyne rod can disrupt the packing of neighboring lipid tails, influencing membrane thickness, area per lipid, and local ordering. scifiniti.comdiva-portal.org This can alter membrane fluidity and permeability. nih.gov Coarse-grained MD simulations are particularly effective for studying these large-scale membrane deformations and dynamic properties over longer timescales.

Interactions with Cholesterol and Proteins: Simulations can model the interactions between the diynoic acid and other membrane components, revealing how its presence might modulate the local membrane environment. scifiniti.com

In Solution: In aqueous solutions, MD simulations can explore the self-assembly of this compound. nih.gov Depending on factors like concentration and pH, these molecules can aggregate to form micelles or vesicles. nih.gov Simulations can reveal the critical steps of this aggregation process and the structural characteristics of the resulting assemblies. nih.gov

| Simulation Environment | Investigated Property | Key Findings from Simulations of Similar Molecules |

|---|---|---|

| Lipid Bilayer | Lipid Ordering | Unsaturated or rigid-rod moieties decrease the order parameter (SCD) of surrounding lipid tails, indicating increased local disorder. scifiniti.com |

| Bilayer Thickness | The presence of lipids with shorter or kinked chains can decrease overall membrane thickness. diva-portal.org | |

| Area Per Lipid | Lipids with unsaturated chains typically lead to a larger area per lipid, as they pack less efficiently. | |

| Aqueous Solution | Self-Assembly | Amphiphilic molecules like fatty acids spontaneously form aggregates (micelles, vesicles) to minimize the exposure of hydrophobic tails to water. nih.gov |

In Silico Docking and Binding Affinity Predictions for Enzyme Active Sites

In silico molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. semanticscholar.org This technique is instrumental in drug discovery for identifying potential inhibitors and understanding their mechanism of action. nih.govnih.gov

Research has identified this compound as an inhibitor of bacterial conjugation, targeting the VirB11-like ATPase protein TrwD from the plasmid R388. nih.gov Computational docking studies can be used to model this interaction:

Binding Site Identification: Docking algorithms can predict how this compound fits into the active site of TrwD. Studies on similar proteins have shown that fatty acids can bind in surface grooves or near dimerization interfaces, often without competing directly with the natural substrate (ATP). nih.gov

Binding Affinity Prediction: Scoring functions estimate the binding free energy (affinity) of the ligand-protein complex. A lower binding energy suggests a more stable interaction. For instance, docking studies on other fatty acids with antioxidant enzymes have yielded binding energies in the range of -7 to -9 kcal/mol. researchgate.net

Interaction Analysis: The models reveal specific molecular interactions, such as hydrogen bonds between the ligand's carboxylic acid group and polar amino acid residues in the enzyme's active site, as well as hydrophobic interactions involving the alkyl chain. semanticscholar.org

| Target Enzyme | Ligand | Predicted Interaction Type | Significance |

|---|---|---|---|

| TrwD (VirB11-like ATPase) nih.gov | This compound | Hydrogen Bonding | The carboxylic acid headgroup likely forms H-bonds with polar residues (e.g., Ser, Thr) in the active site. semanticscholar.orgnih.gov |

| Hydrophobic Interactions | The long hexadecanoyl chain interacts with nonpolar residues (e.g., Val, Ile, Ala) in a binding pocket. semanticscholar.orgnih.gov | ||

| Allosteric Binding | Predicted to bind to a site distinct from the ATP-binding site, inhibiting function without direct competition. nih.gov |

Conformation and Energetics of Diyne Systems: DFT and Ab Initio Approaches

The conformational freedom of this compound is significantly influenced by its conjugated diyne system. nih.gov High-level computational methods, including Density Functional Theory (DFT) and ab initio calculations, are employed to study the molecule's geometry and the energy associated with different conformations. nih.govmdpi.com

Geometric Optimization: Calculating the lowest-energy three-dimensional structure. These studies confirm the near-linear geometry of the diyne core. researchgate.net

Conformational Analysis: While rotation is restricted around the triple bonds, it can occur around the adjacent single bonds. DFT calculations can map the potential energy surface associated with these rotations to identify stable conformers and the energy barriers between them. mdpi.com

Energetics and Strain: Ab initio and DFT methods can quantify the strain energy within cyclic diyne systems or the stabilization energy gained from π-conjugation in linear systems. nih.govresearchgate.net For acyclic molecules like this compound, calculations focus on the interaction energy between the substituent groups and the diyne spacer. acs.org DFT functionals that include dispersion corrections are important for accurately capturing the weak intramolecular interactions that influence conformation. nih.gov

| Computational Method | Calculated Property | Finding for Diyne Systems |

|---|---|---|

| DFT (e.g., ωB97X-V, B3LYP-D3BJ) nih.gov | Conformational Energies | Provides accurate relative energies between different rotational conformers. nih.govmdpi.com |

| Ab Initio (e.g., MP2, CCSD(T)) nih.gov | Benchmark Energetics | Offers high-accuracy "gold standard" energies for calibrating faster DFT methods. nih.gov |

| Homodesmotic Reactions nih.govacs.org | Substituent Effect Stabilization Energy (SESE) | Quantifies the energetic contribution of the interaction between the carboxylic acid and the diyne moiety. nih.govacs.org |

Predictive Modeling of Polymerization Behavior and Material Properties

Diacetylene compounds like this compound can undergo topochemical polymerization upon exposure to UV light or heat to form highly conjugated polymers known as polydiacetylenes (PDAs). mdpi.comacs.org These materials are of great interest for sensing and optical applications due to their unique chromatic properties. mdpi.comacs.org

Computational modeling plays a crucial role in predicting the polymerization process and the properties of the resulting PDA materials. arxiv.org

Modeling Polymerization: Graph-network-based algorithms and reactive force fields can simulate the formation of new chemical bonds as monomers polymerize, providing insight into the reaction dynamics and the structure of the resulting polymer chain. arxiv.org

Predicting Material Properties: Once the polymer structure is known, computational methods can predict its bulk properties. Machine learning and AI models, trained on datasets of known polymer properties, are increasingly used for this purpose. nih.goveasychair.org For PDAs, key predicted properties include:

Thermochromism: PDAs famously exhibit a color change (typically blue to red) in response to temperature. mdpi.com Computational models can investigate the relationship between the molecular structure of the side chains (like the carboxylic acid and alkyl tail of this compound) and the temperature at which this transition occurs. mdpi.com

Nonlinear Optical (NLO) Properties: The extended π-conjugation in the PDA backbone gives rise to significant NLO properties. aip.org Quantum chemical methods like the elongation finite-field (elongation-FF) method can calculate hyperpolarizabilities (β and γ) to predict how the material will interact with intense light fields. aip.org

| Modeling Approach | Predicted Property | Relevance to Poly(this compound) |

|---|---|---|

| Molecular Dynamics with Reactive Force Fields | Polymerization process and structure | Simulates the conversion of monomers into the final PDA polymer chain. arxiv.org |

| DFT / Ab Initio Calculations | Electronic Band Structure, Exciton Properties | Explains the origin of the strong optical absorption and color of the PDA material. aip.org |

| Quantum Chemical Methods (Elongation-FF) | Nonlinear Optical (NLO) Properties | Predicts the potential of the material for use in optical devices. aip.org |

| Machine Learning / Multitask Pretraining | Glass Transition, Thermal Decomposition, Melting Temperatures | Provides rapid prediction of key physical properties based on monomer structure. arxiv.orgnih.gov |

Advanced Analytical Methodologies for Detection and Quantification in Complex Research Matrices

Chromatographic Techniques (HPLC, GC-MS) for Separation and Enrichment in Research Samples

Chromatographic methods are fundamental to the analysis of 2,6-hexadecadiynoic acid, enabling its separation from other chemically similar molecules. illinois.edu High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques for the separation and enrichment of this compound in various research samples. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net For fatty acids like this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation can be optimized by adjusting the mobile phase composition, often using a gradient of solvents like acetonitrile (B52724) and water, sometimes with additives like ammonium (B1175870) phosphate (B84403) to improve peak shape and resolution. The use of an ion pairing agent, such as tributylamine, can also be effective in the separation of fatty acids by reversed-phase chromatography. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and sensitivity, particularly for volatile or semi-volatile compounds. researchgate.net Prior to GC analysis, non-volatile fatty acids like this compound typically require derivatization to increase their volatility. A common method is trimethylsilyl (B98337) (TMS) derivatization. The derivatized analyte is then introduced into the GC, where it is separated on a capillary column (e.g., HP-5MS) before being detected by a mass spectrometer. nih.gov The retention time in the GC column and the fragmentation pattern in the mass spectrum provide a high degree of confidence in the identification and quantification of the compound.

Sample Preparation and Enrichment: The effective application of these chromatographic techniques often begins with sample preparation, which may involve extraction and concentration steps to enrich the analyte of interest. illinois.edu For organic acids in aqueous samples, a common procedure involves alkaline evaporation of the sample, followed by acidification and ether extraction of the residue. illinois.edu

The following table summarizes the key aspects of HPLC and GC-MS techniques used for the analysis of this compound.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Derivatization | Detection | Key Advantages |

| HPLC | C18 reversed-phase | Acetonitrile/Ammonium phosphate gradient | Not typically required | UV, Refractive Index protocols.io | Versatility, suitable for non-volatile compounds. |

| GC-MS | HP-5MS (polymethylsiloxane with 5% phenyl) nih.gov | Helium | Trimethylsilyl (TMS) derivatization | Mass Spectrometry | High separation efficiency and sensitivity. researchgate.net |

High-Resolution Mass Spectrometry for Structural Confirmation and Trace Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and sensitive detection of this compound, especially at trace levels. researchgate.netnih.gov HRMS instruments, such as Orbitrap-based mass spectrometers, provide highly accurate mass measurements, often with a mass error of less than 5 ppm. hilarispublisher.commdpi.com This level of precision allows for the unambiguous determination of the elemental composition of a molecule, which is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). mdpi.com

In the analysis of this compound, HRMS can differentiate it from other fatty acids with similar molecular weights. spectralworks.com The exact mass measurement of the molecular ion and its fragment ions provides strong evidence for the presence of the two triple bonds within the acyl chain. nih.gov For instance, in a study of furan (B31954) fatty acid-containing triacylglycerols, LC-Orbitrap-HRMS was used to identify specific fragment ions that were characteristic of the furan fatty acid structure. nih.gov A similar approach can be applied to identify the characteristic fragmentation patterns of diynoic fatty acids.

The high sensitivity of HRMS makes it particularly suitable for trace analysis, enabling the detection and quantification of this compound in complex matrices where its concentration may be very low. researchgate.net Techniques such as Solid-Phase Extraction (SPE) can be coupled with HRMS to pre-concentrate the analyte from the sample, further enhancing the detection limits. researchgate.net

The following table highlights the capabilities of HRMS in the analysis of this compound.

| Parameter | High-Resolution Mass Spectrometry (HRMS) Capability | Significance for this compound Analysis |

| Mass Accuracy | Typically < 5 ppm hilarispublisher.commdpi.com | Unambiguous determination of elemental composition, distinguishing from isobaric interferences. mdpi.com |

| Resolution | > 30,000 FWHM mdpi.com | Separation of ions with very similar mass-to-charge ratios. mdpi.com |

| Sensitivity | Detection at ng/L levels or lower researchgate.net | Enables trace analysis in complex biological and environmental samples. researchgate.net |

| Structural Elucidation | Analysis of fragmentation patterns | Provides confirmation of the diynoic structure. nih.gov |

NMR-Based Metabonomics Approaches for Tracking this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed structural information about molecules in solution. frontiersin.orgresearchgate.net In the context of this compound, NMR is crucial for the initial structure elucidation of the synthesized compound and its derivatives. nih.gov Both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and position of the alkyne groups and the carboxylic acid functionality. nih.govnih.gov

NMR-based metabonomics has emerged as a valuable approach for studying the metabolic fate of compounds like this compound. nih.govmdpi.com This technique allows for the simultaneous detection and quantification of a wide range of metabolites in a biological sample, providing a "snapshot" of the metabolic state. researchgate.netnih.gov By introducing ¹³C-labeled this compound into a biological system, researchers can use NMR to track the incorporation of the labeled carbons into various downstream metabolites. This provides insights into the metabolic pathways affected by the compound. frontiersin.org

The sensitivity of NMR allows for the detection of subtle metabolic changes, which might be missed by targeted analyses. nih.gov For example, ¹H NMR-based metabonomics has been used to detect differences in the metabolism of hydrolyzed versus intact proteins by observing changes in the urinary excretion of specific amino acids. nih.gov A similar approach could be used to monitor the metabolic impact of this compound and its derivatives.

The table below outlines the application of NMR in the study of this compound.

| NMR Technique | Application | Information Gained |

| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of the chemical structure, including the position of the diyne functionality. nih.govnih.gov |

| NMR-based Metabonomics | Metabolic Profiling | Global view of metabolic changes induced by this compound. nih.govmdpi.com |

| Isotope-labeled NMR | Metabolic Tracking | Tracing the metabolic fate of the compound and its derivatives. frontiersin.org |

Development of Novel Optical and Electrochemical Detection Methods for Diyne Analytes

The development of novel detection methods is an active area of research, with a focus on creating more sensitive, selective, and field-portable sensors for various analytes, including those with diyne functionalities. microfluidics-innovation-center.comrsc.orgmdpi.com

Optical Detection Methods: These methods often rely on changes in fluorescence or Raman scattering upon interaction with the analyte. acs.orgrsc.org For instance, ratiometric Raman sensors based on a bisarylbutadiyne scaffold have been developed for detecting changes in pH. rsc.org These sensors exhibit a discernible shift in the alkyne's Raman stretching frequency upon protonation or deprotonation. rsc.org This principle could be adapted to create sensors that respond specifically to the presence of this compound or other diyne-containing molecules. The modular design of these sensors allows for the tuning of their properties to achieve sensitivity for specific analytes. rsc.org

Electrochemical Detection Methods: Electrochemical sensors offer advantages such as high sensitivity, rapid response, and the potential for miniaturization. mdpi.comnih.gov These sensors work by measuring changes in current, potential, or impedance resulting from a biorecognition event at an electrode surface. nih.gov For example, nitrogen-doped graphdiyne quantum dots have been used as an optical-electrochemical sensor for the sensitive detection of dopamine. cranfield.ac.uk The development of electrodes modified with specific recognition elements for diynes could lead to highly selective electrochemical sensors for this compound. The use of 3D-printed electrodes offers further possibilities for creating customized and cost-effective electrochemical sensors. rsc.org

The following table summarizes emerging detection methods for diyne analytes.

| Detection Method | Principle | Potential Application for this compound |

| Raman-based Optical Sensors | Shift in the Raman stretching frequency of a diyne scaffold upon analyte interaction. rsc.org | Development of selective sensors for the detection of this compound. |

| Electrochemical Sensors | Measurement of changes in electrical properties upon analyte binding to a modified electrode. nih.gov | Creation of sensitive and portable devices for the quantification of this compound. |

Future Directions and Emerging Research Avenues for 2,6 Hexadecadiynoic Acid

Exploration of Novel Bioorthogonal Applications beyond Existing Paradigms

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. otago.ac.nznih.gov The alkyne functional groups present in 2,6-hexadecadiynoic acid make it an ideal candidate for such applications, particularly for the widely used strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry. nih.govmdpi.com

Future research can leverage these "handles" for several novel applications:

Metabolic Labeling and Imaging: By introducing this compound to cells or organisms, it can be incorporated into lipid metabolic pathways. The alkyne groups can then be "clicked" with azide-functionalized fluorescent dyes or affinity tags. This would enable researchers to visualize the localization of the fatty acid within cellular membranes and lipid droplets, track its metabolic fate, and identify its binding partners, offering insights into lipid dynamics. mdpi.com

Targeted Drug Delivery: The alkyne moieties can be used to conjugate this compound to targeting ligands, such as antibodies or peptides, that recognize specific cell types (e.g., cancer cells or pathogenic microbes). This approach could concentrate its therapeutic effect at the desired site, potentially increasing efficacy and reducing off-target effects.

Development of Activity-Based Probes: By functionalizing the molecule, it could be transformed into an activity-based probe to covalently label and identify its enzymatic targets within the cell, which is crucial for mechanism-of-action studies.

Integration into Next-Generation Smart Materials and Nanosystems

The rigid, linear structure of the diyne functionality within this compound offers unique possibilities for materials science. Diacetylene compounds are known precursors to polydiacetylenes, a class of conjugated polymers with interesting chromogenic properties.

Emerging research in this area could focus on:

Stimuli-Responsive Sensors: Through topochemical polymerization, monolayers or crystals of this compound could be converted into polydiacetylene-based materials. These materials are known to change color or fluoresce in response to external stimuli such as heat, pH, mechanical stress, or the binding of specific analytes. This could lead to the development of novel biosensors or environmental sensors.

Self-Assembling Nanosystems: The amphiphilic nature of the fatty acid (a hydrophilic carboxylic acid head and a hydrophobic hydrocarbon tail) could be exploited to create self-assembling systems like micelles, vesicles, or nanotubes in aqueous environments. These nanostructures could serve as drug delivery vehicles or templates for the creation of ordered nanomaterials.

Antimicrobial Surfaces: this compound could be grafted onto the surfaces of medical devices or implants. Its inherent antifungal and antibacterial properties could help prevent biofilm formation and reduce the incidence of device-associated infections. researchgate.netchapman.edu

Mechanistic Elucidation of Uncharacterized Biological Interactions

While this compound has demonstrated promising biological activity, the precise molecular mechanisms behind these effects are not fully understood. researchgate.netnih.gov Future research is needed to move beyond initial observations to a detailed mechanistic understanding.

Key research questions to be addressed include:

Antifungal Mode of Action: The compound shows potent activity against fluconazole-resistant Candida albicans and Cryptococcus neoformans. nih.govchapman.edu It has been hypothesized that, similar to related alkynoic fatty acids, its mechanism may involve the inhibition of fatty acid or sphingolipid biosynthesis. nih.govmdpi.com Future studies should employ enzymatic assays, proteomic and metabolomic analyses, and genetic approaches to confirm these targets and elucidate the exact inhibitory pathway.

Antibacterial Conjugation Inhibition: Research has shown that this compound can inhibit bacterial conjugation by targeting the ATPase activity of the TrwD protein in E. coli, a key component of the Type IV secretion system. researchgate.net Further structural biology studies, such as co-crystallization of the compound with the TrwD protein, could reveal the precise binding mode and provide a blueprint for designing more potent inhibitors to combat the spread of antibiotic resistance. researchgate.net

Mammalian Cell Interactions: The compound was found to be less toxic to mammalian Vero cells compared to the related 2-hexadecynoic acid, which is a favorable characteristic for therapeutic development. nih.gov Investigating the molecular basis for this selectivity is a critical future step to ensure its safety profile and guide clinical applications.

Table 1: Reported Biological Activities of this compound

| Organism | Activity Type | Finding | Reference |

|---|---|---|---|

| Candida albicans (Fluconazole-Resistant Strains) | Antifungal | Minimum Inhibitory Concentration (MIC) of 11 μM. | nih.govchapman.edu |

| Cryptococcus neoformans | Antifungal | MIC < 5.7 μM. | nih.govchapman.edu |